molecular formula C12H18N4O3 B051874 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol CAS No. 120277-90-9

alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol

Cat. No. B051874
M. Wt: 266.3 g/mol
InChI Key: PYFVVJHOMNLKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol, also known as ANIMHE, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. ANIMHE is a bicyclic compound that contains a nitroimidazole group as well as an azabicycloheptane ring system.

Mechanism Of Action

The mechanism of action of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol is not fully understood. It is believed to act by generating reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. This oxidative damage can lead to cell death.

Biochemical And Physiological Effects

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa by disrupting their cellular membranes. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent antimicrobial and anticancer activity. However, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol also has some limitations for lab experiments. It is a highly reactive compound that can generate ROS, which can cause oxidative damage to cells. This can make it difficult to study the specific effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol on cells.

Future Directions

There are several future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol. One area of research is to study the mechanism of action of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol in more detail. This could involve studying the effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol on specific cellular components, such as DNA and proteins. Another area of research is to study the potential use of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol as a therapeutic agent for various diseases, such as cancer and infectious diseases. This could involve studying the efficacy and safety of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol in animal models and clinical trials. Finally, future research could focus on developing new analogs of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol with improved potency and selectivity for specific targets.
In conclusion, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol is a synthetic compound that has been studied for its potential as a therapeutic agent. It has been shown to have potent antimicrobial and anticancer activity, but its mechanism of action is not fully understood. Future research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol involves several steps. The starting material is 2-nitroimidazole, which is reacted with formaldehyde to form a Schiff base. The Schiff base is then reacted with 7-azabicyclo[4.1.0]heptane-7-ethanol to form alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol. The final product is purified using column chromatography.

Scientific Research Applications

Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has been studied for its potential as a therapeutic agent. It has been shown to have antimicrobial activity against various microorganisms, including bacteria, fungi, and protozoa. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

120277-90-9

Product Name

alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol

Molecular Formula

C12H18N4O3

Molecular Weight

266.3 g/mol

IUPAC Name

1-(7-azabicyclo[4.1.0]heptan-7-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C12H18N4O3/c17-9(7-14-6-5-13-12(14)16(18)19)8-15-10-3-1-2-4-11(10)15/h5-6,9-11,17H,1-4,7-8H2

InChI Key

PYFVVJHOMNLKIO-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O

Canonical SMILES

C1CCC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O

Origin of Product

United States

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